2-Bromo-6-fluoro-4-methyl-3-(trifluoromethyl)benzaldehyde
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Overview
Description
2-Bromo-6-fluoro-4-methyl-3-(trifluoromethyl)benzaldehyde is an aromatic aldehyde with the molecular formula C9H5BrF4O. This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzaldehyde core. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-fluoro-4-methyl-3-(trifluoromethyl)benzaldehyde typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation, where an acyl group is introduced to the aromatic ring. This is followed by halogenation reactions to introduce bromine and fluorine atoms. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-fluoro-4-methyl-3-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction to alcohols using reducing agents such as sodium borohydride.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-Bromo-6-fluoro-4-methyl-3-(trifluoromethyl)benzaldehyde is used in several scientific research applications:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Material Science: Used in the development of advanced materials with specific properties.
Medicinal Chemistry:
Biological Research: Studied for its interactions with biological molecules and potential bioactivity.
Mechanism of Action
The mechanism of action of 2-Bromo-6-fluoro-4-methyl-3-(trifluoromethyl)benzaldehyde involves its reactivity with various nucleophiles and electrophiles. The presence of electron-withdrawing groups like bromine, fluorine, and trifluoromethyl enhances its electrophilic character, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new carbon-carbon and carbon-heteroatom bonds.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde: Similar structure but lacks the methyl group.
2-Fluoro-4-(trifluoromethyl)benzaldehyde: Similar structure but lacks the bromine and methyl groups.
4-(Trifluoromethyl)benzaldehyde: Lacks both bromine and fluorine atoms.
Uniqueness
2-Bromo-6-fluoro-4-methyl-3-(trifluoromethyl)benzaldehyde is unique due to the combination of bromine, fluorine, and trifluoromethyl groups on the benzaldehyde core. This unique combination imparts specific reactivity and properties that are valuable in various chemical and industrial applications.
Properties
Molecular Formula |
C9H5BrF4O |
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Molecular Weight |
285.03 g/mol |
IUPAC Name |
2-bromo-6-fluoro-4-methyl-3-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C9H5BrF4O/c1-4-2-6(11)5(3-15)8(10)7(4)9(12,13)14/h2-3H,1H3 |
InChI Key |
ZVBTYKLYKZVDMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C(F)(F)F)Br)C=O)F |
Origin of Product |
United States |
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